molecular formula C15H24N2O2 B5515853 5-(3-cyclohexylpropyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

5-(3-cyclohexylpropyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

Cat. No. B5515853
M. Wt: 264.36 g/mol
InChI Key: WKJFEBYHDGNOPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves cyclization reactions and interactions with various substrates. For example, the gold-catalyzed formal [3 + 2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles offers a method to access functionalized 4-aminoimidazoles, demonstrating a pathway that might be relevant to the synthesis of the compound of interest, given its structural similarity (Xu et al., 2017).

Molecular Structure Analysis

The structure of 1,2,4-oxadiazole derivatives can exhibit conformational diversity and stability which can be influenced by substituents. For instance, concomitant polymorphic forms of related oxadiazole compounds were identified, showing different molecular conformations and packing motifs in their crystal structures (Shishkina et al., 2020). Such studies highlight the importance of molecular structure analysis in understanding the physical and chemical properties of these compounds.

Chemical Reactions and Properties

Oxadiazoles can participate in a variety of chemical reactions, including cycloadditions and rearrangements, which can significantly alter their chemical properties. The photochemical reaction of 1,3,4-oxadiazoles with furan, for instance, can lead to novel cycloadducts and acylation products (Tsuge et al., 1973). Such reactions can be exploited to synthesize derivatives with desired functionalities.

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as density, melting point, and solubility, can be influenced by their molecular structure. For example, the synthesis and study of oxadiazole derivatives have shown that the introduction of certain substituents can affect their density and thermal stability, important factors for materials science applications (Pagoria et al., 2017).

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazole derivatives, including reactivity, stability, and interaction with other compounds, are central to their potential applications. The synthesis of oxadiazoles often involves reactions that highlight their reactivity and the possibility of further functionalization, as demonstrated in studies involving cycloaddition reactions and the exploration of their antimicrobial properties (Jafari et al., 2017).

Scientific Research Applications

Synthetic Routes and Applications

Oxadiazoles, including the 1,2,4-oxadiazole scaffold, have been highlighted for their broad spectrum of applications in various fields such as pharmacology, polymers, material science, and organic electronics. The synthesis of 1,2,4-oxadiazole derivatives involves several strategies, including dehydrogenative cyclization, oxidative cyclization, and C-H activation, among others. These synthetic routes facilitate the production of molecules with high photoluminescent quantum yield, excellent thermal and chemical stability, making them suitable for developing chemosensors, especially for metal-ion sensing due to their potential coordination sites. The sensing mechanisms include photo-induced electron transfer and complex formation, indicating the versatility of 1,2,4-oxadiazole derivatives in scientific research applications (Sharma, Om, & Sharma, 2022).

Therapeutic Worth

The unique structural features of 1,3,4-oxadiazole rings, closely related to 1,2,4-oxadiazoles, allow effective binding with various enzymes and receptors in biological systems, demonstrating a wide range of bioactivities. Research into 1,3,4-oxadiazole-based derivatives has shown significant therapeutic potential across a variety of medical fields, including anticancer, antifungal, antibacterial, and anti-inflammatory applications. This underscores the potential of 1,2,4-oxadiazole derivatives in drug development and the treatment of various ailments, highlighting their importance in medicinal chemistry (Verma et al., 2019).

Pharmacology of Oxadiazole Derivatives

1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been identified as biologically active units in many compounds, exhibiting a range of pharmacological activities due to their favorable physical, chemical, and pharmacokinetic properties. These derivatives show significant antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, demonstrating the oxadiazole ring's role as a biologically active unit in drug discovery and development (Wang et al., 2022).

properties

IUPAC Name

5-(3-cyclohexylpropyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-2-5-12(6-3-1)7-4-8-14-16-15(17-19-14)13-9-10-18-11-13/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJFEBYHDGNOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC2=NC(=NO2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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